Ethyl 5-chloro-4-methylisoxazole-3-carboxylate
CAS No.: 3356-96-5
Cat. No.: VC3743919
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3356-96-5 |
|---|---|
| Molecular Formula | C7H8ClNO3 |
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 |
| Standard InChI Key | JJDXFKFEDCSVIB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1C)Cl |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1C)Cl |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of ethyl 5-chloro-4-methylisoxazole-3-carboxylate features an isoxazole heterocyclic core with three key substituents strategically positioned around the ring. The isoxazole ring itself contains adjacent oxygen and nitrogen atoms, creating a five-membered aromatic heterocycle with unique electronic properties. The chlorine atom at position 5, methyl group at position 4, and ethyl carboxylate at position 3 create a specific electron distribution that influences the compound's reactivity patterns.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of ethyl 5-chloro-4-methylisoxazole-3-carboxylate:
Applications in Synthetic Chemistry
Role as a Building Block
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate serves as a versatile building block in organic synthesis, particularly valuable for constructing more complex molecular architectures. Its functional group arrangement allows for selective modifications that can lead to diverse derivative compounds. The isoxazole core provides a rigid scaffold that can be incorporated into larger molecular systems while maintaining specific spatial arrangements of functional groups.
Comparison with Structurally Related Compounds
Structural Analogues
To better understand the unique properties and potential applications of ethyl 5-chloro-4-methylisoxazole-3-carboxylate, it is valuable to examine structurally related compounds. The following table presents a comparison with a related isoxazole derivative:
| Feature | Ethyl 5-chloro-4-methylisoxazole-3-carboxylate | Ethyl 5-chloro-3-methylisoxazole-4-carboxylate |
|---|---|---|
| CAS Number | 3356-96-5 | 3356-94-3 |
| Molecular Formula | C7H8ClNO3 | C7H8ClNO3 |
| Molecular Weight | 189.59 g/mol | 189.6 g/mol |
| Structure | Chlorine at position 5, methyl at position 4, carboxylate at position 3 | Chlorine at position 5, methyl at position 3, carboxylate at position 4 |
| Distinctive Properties | Specific reactivity pattern based on functional group positions | Different reactivity pattern due to altered functional group arrangement |
This comparison highlights how positional isomerism—the different arrangement of the same functional groups—can potentially lead to distinct chemical and biological properties even when the molecular formula remains identical.
Functional Implications of Structural Variations
The positional differences in functional groups between these isomers likely result in different electron distributions across the isoxazole ring, potentially affecting:
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Reactivity patterns in chemical transformations
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Binding affinities to biological targets
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Metabolic stability and pathways
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Physical properties including solubility and partition coefficients
These differences underscore the importance of precise structural characterization in both synthetic chemistry and biological applications of isoxazole derivatives.
Synthetic Routes and Preparation Methods
Purification and Characterization
Commercial samples of ethyl 5-chloro-4-methylisoxazole-3-carboxylate are typically available at purities of 95% or higher, suggesting established purification protocols exist for this compound . Characterization typically employs standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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Elemental Analysis for composition verification
These analytical approaches collectively provide comprehensive structural validation essential for research applications requiring high chemical purity.
Future Research Directions
Green Chemistry Approaches
Sustainable approaches to the synthesis and application of ethyl 5-chloro-4-methylisoxazole-3-carboxylate represent another promising research direction, potentially including:
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Development of solvent-free or aqueous-based synthetic methods
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Exploration of biocatalytic approaches to isoxazole synthesis
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Investigation of recyclable catalyst systems for key transformation steps
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Life-cycle analysis of isoxazole-based products and processes
These approaches align with broader efforts toward more environmentally benign chemical processes while maintaining synthetic efficiency and product quality.
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